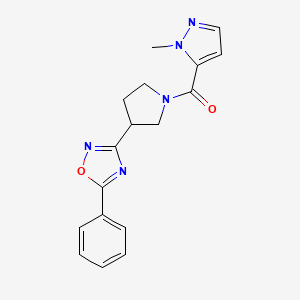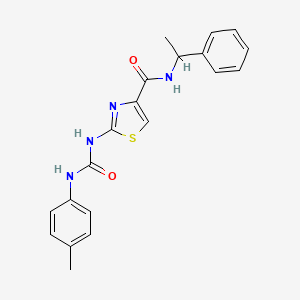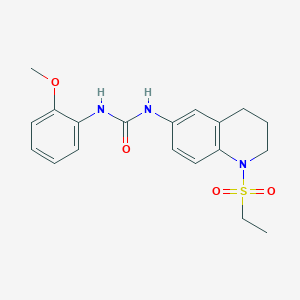![molecular formula C13H21N3O2 B2374890 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1006457-52-8](/img/structure/B2374890.png)
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid, also known as TMPPCA, is a synthetic piperidine carboxylic acid that has been studied for its potential therapeutic and scientific applications. TMPPCA has a unique structure, containing both a pyrazole and piperidine ring, which gives it the ability to interact with certain biochemical pathways in the body. Its ability to inhibit certain enzymes makes it a promising candidate for use in drug discovery and research.
Scientific Research Applications
Electrocatalysis
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid has been employed as an electrode material in electrocatalytic oxidation . Its unique structure and electronic properties make it suitable for enhancing electrochemical reactions, such as oxygen reduction or hydrogen evolution. Researchers explore its potential in fuel cells, sensors, and other energy-related applications .
Antileishmanial Activity
In a recent study, molecular docking analysis revealed that this compound interacts favorably with Lm-PTR1 , a protein associated with Leishmania parasites. The compound demonstrated promising antileishmanial activity . Leishmaniasis is a neglected tropical disease, and finding effective treatments is crucial for global health .
Antimalarial Properties
Compound 13, derived from 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, exhibited better inhibition effects against Plasmodium berghei , a malaria-causing parasite. This suggests its potential as an antimalarial agent . Malaria remains a major health challenge, and novel treatments are urgently needed .
Derivatives in Drug Discovery
The broader class of 1,3-diazole derivatives, including compounds related to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, has shown diverse biological activities. These include antibacterial , antimycobacterial , anti-inflammatory , antitumor , and antioxidant effects. Researchers continue to explore these derivatives for drug development .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interact with the biochemical pathways of these organisms .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-12(10(2)15(3)14-9)8-16-6-4-5-11(7-16)13(17)18/h11H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGRNZUAQOUBHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)


![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)
![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)
![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)